(2E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Description
“(2E)-N-[2-(Dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride” is a structurally complex small molecule featuring:
- Enamide linkage: (2E)-configured propenamide, critical for maintaining planar geometry and intermolecular interactions.
- Thiophene substituent: Electron-rich heterocycle likely contributing to π-π stacking in target binding.
- Dimethylaminoethyl group: Ionizable tertiary amine, improving aqueous solubility as a hydrochloride salt .
This compound’s design suggests applications in kinase inhibition or anticancer therapy, leveraging the benzothiazole scaffold’s known bioactivity .
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-4-25-16-8-5-9-17-19(16)21-20(27-17)23(13-12-22(2)3)18(24)11-10-15-7-6-14-26-15;/h5-11,14H,4,12-13H2,1-3H3;1H/b11-10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMQNABYHIISD-ASTDGNLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The thiophene ring is then attached through a coupling reaction. Finally, the dimethylaminoethyl group is introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table highlights structural and functional distinctions between the target compound and analogs:
Functional Group Impact on Pharmacokinetics
- Enamide vs.
- Thiophene vs. Phenyl : Thiophene’s sulfur atom and aromaticity may enhance binding to cysteine-rich targets (e.g., kinases) compared to phenyl groups .
- Ethoxy vs. Fluoro Substituents : The 4-ethoxy group on benzothiazole increases lipophilicity and oxidative stability relative to electron-withdrawing fluoro groups (e.g., 6-fluoro in ID 1052541-49-7), which may improve membrane permeability .
Solubility and Formulation
- Hydrochloride Salt: The target compound’s dimethylaminoethyl group, when protonated, enhances aqueous solubility (critical for oral bioavailability) compared to neutral Schiff base derivatives (e.g., ).
- Piperidin-1-ylsulfonyl Group : In ID 1215321-47-3, the sulfonyl group introduces polarity but lacks ionizability, resulting in moderate solubility .
Biological Activity
The compound (2E)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a synthetic organic molecule with notable potential in medicinal chemistry, particularly due to its structural components that suggest diverse biological activities. The presence of the benzothiazole and thiophene moieties is associated with various pharmacological effects, including antimicrobial, anticancer, and anti-tubercular properties.
Chemical Structure
The compound can be structurally represented as follows:
| Component | Structure |
|---|---|
| Benzothiazole | Benzothiazole |
| Thiophene | Thiophene |
| Dimethylaminoethyl Group | -N(CH₃)₂ |
This unique combination contributes to the compound's biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : Compounds with benzothiazole and thiophene structures have been shown to inhibit enzymes critical for pathogen survival, such as those involved in the biosynthesis of nucleic acids or cell wall components.
- Receptor Modulation : The compound may also act on various receptors, potentially influencing signaling pathways relevant to cancer cell proliferation or apoptosis.
- Antimicrobial Activity : The presence of the thiophene ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives:
- In vitro Studies : Compounds similar to the target molecule have demonstrated significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 mg/mL .
- Case Study : A study reported that derivatives exhibited moderate to good anti-tubercular activity compared to standard drugs like Rifampicin .
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., A549 for lung cancer) showed that certain derivatives could inhibit cell growth effectively .
- Mechanism Insights : The mechanism often involves the induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators.
Summary of Findings
The biological activity of This compound suggests a promising avenue for further research in drug development. Its structural features allow for multiple interactions within biological systems, making it a candidate for therapeutic applications against infectious diseases and cancer.
Future Directions
- Expanded Pharmacological Testing : Further studies are needed to explore the full range of biological activities.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications in the chemical structure affect biological activity will aid in optimizing efficacy.
- Preclinical Trials : Transitioning from in vitro studies to animal models will be crucial for assessing safety and efficacy in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
